molecular formula C12H21NO3 B1289224 Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate CAS No. 324769-06-4

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate

Cat. No.: B1289224
CAS No.: 324769-06-4
M. Wt: 227.3 g/mol
InChI Key: MXCAGVCUIHYAGH-UHFFFAOYSA-N
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Description

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used as a building block in organic synthesis due to its stability and reactivity.

Scientific Research Applications

Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and specialty materials.

Safety and Hazards

The safety information for Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate typically involves the reaction of 3,3-dimethyl-4-oxopiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding N-oxides.

    Reduction: The compound can be reduced to form various piperidine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Various reduced piperidine derivatives.

    Substitution: Substituted piperidine derivatives with different functional groups.

Mechanism of Action

The mechanism of action of tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate involves its reactivity as a nucleophile or electrophile in various chemical reactions. The piperidine ring can interact with different molecular targets, leading to the formation of new chemical bonds. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions.

Comparison with Similar Compounds

  • Tert-butyl 4-oxopiperidine-1-carboxylate
  • Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
  • Tert-butyl 4,4-dimethoxy-3-oxopiperidine-1-carboxylate

Uniqueness: Tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate is unique due to the presence of the 3,3-dimethyl substitution on the piperidine ring, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of complex molecules, offering different reactivity compared to its analogs.

Properties

IUPAC Name

tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h6-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXCAGVCUIHYAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC1=O)C(=O)OC(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624244
Record name tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324769-06-4
Record name tert-Butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3,3-dimethyl-4-oxopiperidine-1-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-Oxo-piperidine-1-carboxylic acid tert-butyl ester (5 g, 25 mmol) was dissolved in tetrahydrofuran (100 mL) and the resulting solution was cooled to 0° C. Sodium hydride (60% in mineral oil, 2.10 g, 53 mmol) was added to the cooled solution in a single portion, and the resulting cloudy mixture was allowed to stir 10 min. Methyl iodide was subsequently added and the mixture was allowed to warm to room temperature over several hours. Stirring continued over night (12 h). The light orange mixture was concentrated under reduced pressure. The residue was partitioned between ether and water. The aqueous phase was back-extracted with additional ether. The combined extracts were washed with water and brine, dried over sodium sulfate, filtered and concentrated to a pale yellow solid. The solid was triturated with 4% ethyl acetate in hexanes (50 mL) to afford 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester as a cream-colored solid (1.8 g, 32%).
Quantity
5 g
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reactant
Reaction Step One
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100 mL
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2.1 g
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

To a dry, 2 L 2-neck, round-bottom flask equipped with a magnetic stirrer, a condenser, and a large 10° C. water bath was added 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (125 g, 628 mmol) and anhydrous tetrahydrofuran (1 L). To the resulting yellow solution was added methyl iodide (85 mL, 1365 mmol). Sodium t-butoxide (150 g, 1560 mmol) was then added portionwise over 30 minutes. An exotherm was detected, especially at the beginning of the addition. The reaction mixture did warm to a gentle reflux, the rate was controlled by the speed of addition of base. The mixture was stirred an additional 30 minutes. The solvent was removed in vacuo. The oily residue was treated with NH4Cl/water (500 mL), and extracted with ether (3×200 mL). The combined organics were washed with brine, dried over Na2SO4, and filtered through a short plug of silica gel. The solvent was removed in vacuo, and the resulting yellow oil had started to crystallize. It was left under high vacuum overnight. The mixture was slurried in hexane (50-100 mL) and sonicated for one minute. The yellow solid was collected by filtration and washed with hexane (100 mL). The first crop of 3,3-dimethyl-4-oxo-piperidine-1-carboxylic acid tert-butyl ester yielded a yellow solid. (See, preparation of (37) in Vice, S. et al., J. Org. Chem., 66:2487-2492 (2001).)
Name
Quantity
0 (± 1) mol
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125 g
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1 L
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85 mL
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150 g
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Synthesis routes and methods III

Procedure details

To a solution of 4-oxo-piperidine-1-carboxylic acid tert-butyl ester (16 g, 80 mmol) in tetrahydrofuran (400 mL) at 0° C. was added sodium hydride (4.1 g, 2.1 equiv) in 4 portions. To this was added iodomethane (12.5 mL, 2.5 equiv) dropwise. The reaction was allowed to gradually warm to room temperature and stirred overnight. The reaction was concentrated, dissolved in diethyl ether, washed with brine, dried over magnesium sulfate, and concentrated. The product was crystallized from hot pentane (2×) to give 5.9 g (32%). 1H-NMR (CDCl3, 500 MHz) δ 1.09 (s, 6H), 1.47 (s, 9H), 2.47 (dd, J=6.4, 6.4, 2H), 3.41 (m, 2H), 3.70 (m, 2H). Mass spec.: 250.12 (M+Na)+.
Quantity
16 g
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reactant
Reaction Step One
Quantity
4.1 g
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reactant
Reaction Step One
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400 mL
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reactant
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12.5 mL
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reactant
Reaction Step Two

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